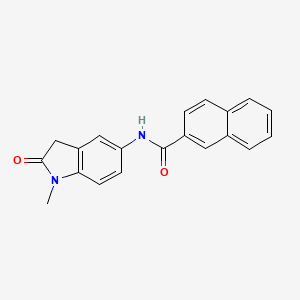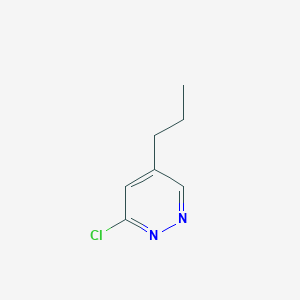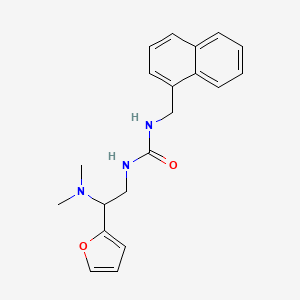
methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of beta-carboline, a nitrogen-containing heterocycle, with a pyridin-3-yl group and a carboxylate ester group attached. Beta-carbolines are often found in alkaloids and have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. For instance, the ester group could undergo hydrolysis, and the pyridine group could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the polar carboxylate ester group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Kinase Inhibition
Methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate: has been identified as a potential kinase inhibitor . Kinase inhibitors are significant in the treatment of various diseases, particularly cancers, as they can interfere with the signaling pathways that promote tumor growth and proliferation . For instance, pexidartinib, a structurally related compound, is used for treating tenosynovial giant cell tumor by inhibiting receptor tyrosine kinases .
Synthesis of Heterocyclic Compounds
This compound is also valuable in the synthesis of heterocyclic compounds , which are crucial in drug discovery and development . Heterocycles form the backbone of many pharmaceuticals and are used to create drugs with a variety of therapeutic effects.
Anti-fibrosis Activity
In the field of anti-fibrosis research , derivatives of this compound have shown promising results. Fibrosis can lead to severe organ dysfunction, and finding effective treatments is a critical area of research. Some target compounds have displayed better anti-fibrosis activity than existing drugs on certain cell lines .
Structural Characterization of Therapeutic Agents
The compound’s derivatives are used in the structural characterization of therapeutic agents . For example, imatinib, a medication used to treat leukemia, has been structurally characterized only in the form of its salts, and derivatives of methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate could potentially be used to explore other forms .
Pharmaceutical Formulation
Lastly, the compound plays a role in pharmaceutical formulation . Understanding its crystal structure and intermolecular interactions can aid in the development of more stable and effective pharmaceutical formulations .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-pyridin-3-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-18(22)15-9-13-12-6-2-3-7-14(12)20-17(13)16(21-15)11-5-4-8-19-10-11/h2-8,10,15-16,20-21H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMJKYKNVFYOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CN=CC=C3)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

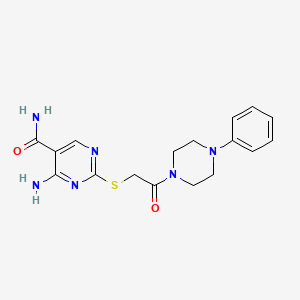

![5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline](/img/structure/B3004148.png)
![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3004150.png)

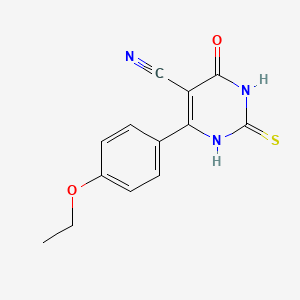
![2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B3004157.png)
![5-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B3004158.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3004159.png)
![benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate](/img/structure/B3004160.png)
![2-(2-(Dimethylamino)ethyl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3004162.png)
